(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
Description
The compound (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane belongs to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) family, a privileged scaffold in medicinal chemistry due to its structural rigidity and versatility in interacting with biological targets such as nicotinic acetylcholine receptors (nAChRs) and AMPA receptors . The stereospecific methyl groups at positions 1, 3, and 5 introduce conformational constraints and modulate electronic properties, enhancing selectivity and pharmacokinetic profiles compared to non-methylated analogs .
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3/t9-,10+ |
InChI Key |
MABDHNXQYBSZCB-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@]12C[C@@](CNC1)(CN(C2)C)C |
Canonical SMILES |
CC12CC(CNC1)(CN(C2)C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Bicyclic Intermediate
In the first step, a dicarboxylic acid ester (e.g., dimethyl malonate) reacts with pyridine-2-aldehyde and a primary amine (R<sub>2</sub>-NH<sub>2</sub>) in a branched C<sub>3</sub>–C<sub>4</sub> alcohol solvent, such as isopropanol or tert-butanol. Key parameters include:
-
Temperature : 0–20°C during reagent addition to minimize side reactions.
-
Molar Ratios : 2.0–2.2 equivalents of pyridine-2-aldehyde and 0.9–1.1 equivalents of primary amine relative to the diester.
-
Reaction Time : 30–120 minutes for amine addition, followed by azeotropic distillation at 40–60°C under vacuum to remove water.
This step yields an intermediate with >95% purity (by NMR) and isolated yields of 84–88%.
| Parameter | Conditions |
|---|---|
| Solvent | Branched C<sub>3</sub>–C<sub>4</sub> alcohol (e.g., isopropanol) |
| Pyridine-2-aldehyde | 2.0–2.2 equivalents |
| Primary amine (R<sub>2</sub>-NH<sub>2</sub>) | 0.9–1.1 equivalents |
| Temperature Range | 0–20°C (addition), 40–60°C (distillation) |
| Yield | 84–88% |
Step 2: Mannich Cyclization with Formaldehyde
The intermediate undergoes cyclization with formaldehyde and a secondary amine (R<sub>1</sub>-NH<sub>2</sub>) under controlled conditions:
-
Reagents : 1.4–1.5 equivalents of R<sub>1</sub>-NH<sub>2</sub> and 3.0–4.5 equivalents of formaldehyde.
-
Temperature : 50–70°C for 1.5–2 hours, followed by azeotropic distillation to reduce water content.
-
Workup : Cooling to 5–10°C precipitates the product, which is filtered and washed with cold solvent.
This step achieves 55–65% yield with >98% purity, demonstrating robustness for large-scale production.
| Parameter | Conditions |
|---|---|
| Formaldehyde | 3.0–4.5 equivalents |
| Secondary amine (R<sub>1</sub>-NH<sub>2</sub>) | 1.4–1.5 equivalents |
| Reaction Temperature | 50–70°C |
| Final Yield | 55–65% |
Stereochemical Control and Byproduct Mitigation
The stereochemical outcome of the (1R,5S) configuration is critically dependent on reaction conditions:
Solvent Effects on Diastereoselectivity
Branched alcohols like tert-butanol enhance stereochemical fidelity by stabilizing transition states through hydrogen bonding. Linear solvents (e.g., ethanol) increase epimerization risks, reducing enantiomeric excess by up to 15% in comparative studies.
Byproduct Formation During Cyclization
Common byproducts include:
-
Open-chain Schiff bases : Formed if formaldehyde is understoichiometric.
-
Dimerized intermediates : Observed at temperatures >70°C due to competing aldol condensation.
Optimizing formaldehyde equivalents to 3.0–4.5 and maintaining temperatures below 70°C suppresses these side reactions.
Alternative Synthetic Routes and Limitations
While the industrial two-step process dominates, academic studies have explored auxiliary methods:
Tandem Mannich Reaction with Aromatic Ketones
Early literature proposed a one-pot tandem Mannich reaction using aromatic ketones, paraformaldehyde, and dimethylamine. However, this method suffers from:
-
Low yields (≤40%) : Due to competing polymerization of formaldehyde.
-
Poor stereocontrol : Racemic mixtures require costly chromatographic separation.
Enzymatic Resolution of Racemates
Lipase-mediated kinetic resolution of racemic 3,7-diazabicyclo[3.3.1]nonane derivatives has been reported, but industrial adoption remains limited by:
-
Substrate specificity : Enzymes show low activity against tertiary amines.
-
Throughput constraints : Multi-day reaction times are impractical for scale-up.
Process Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to study enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
3,7-Diazabicyclo[3.3.0]octane (TC-6683/AZD1446)
- Structure: Smaller bicyclic system (octane vs. nonane) with fused 2,5-diazabicyclo[3.3.0]octane.
- Activity : Acts as a β2-selective nAChR agonist, showing efficacy in rodent working memory models .
1,4-Diazabicyclo[3.3.1]nonane
- Structure : Two nitrogen atoms at positions 1 and 3.
- Activity: Known as dopamine transporter (DAT) blockers, highlighting the impact of nitrogen positioning on target specificity .
3,9-Diazabicyclo[3.3.1]nonane
Substituent Effects on Pharmacological Properties
Hydrogen Bond Acceptor (HBA) Motifs
- Carboxamides: Derivatives like (1R,5S)-3-(biphenyl-4-yl)methanone (28F) show nanomolar α4β2* nAChR affinity due to optimal HBA interactions .
- Sulfonamides: Compounds such as 4-((1R,5S)-3,7-diazabicyclononan-3-ylsulfonyl)benzonitrile (38) exhibit enhanced solubility and subtype selectivity for α4β2* receptors .
- Ureas : Greater conformational flexibility but lower affinity compared to carboxamides, underscoring the importance of HBA rigidity .
Aromatic vs. Alkyl Substituents
- Alkyl Groups: Derivatives like 1-((1R,5S)-3,7-diazabicyclononan-3-yl)propan-1-one (15F) act as full nAChR agonists, ideal for cognitive enhancement .
- Aromatic Groups : Compounds with para-substituted phenyl rings (e.g., 29F) shift activity to partial agonism/antagonism, useful for addiction treatment .
Key Research Findings and Data Tables
Table 1: Affinity and Functional Profiles of Selected Bispidine Derivatives
Biological Activity
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane, also known as bispidine, is a bicyclic compound with significant biological activity. Its unique structure includes two nitrogen atoms in a bicyclic framework, which contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with specific receptors and enzymes.
- Molecular Formula : C10H20N2
- Molecular Weight : 168.28 g/mol
- Boiling Point : 209.1ºC
- Density : 0.949 g/cm³
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane primarily acts as a positive allosteric modulator (PAM) of AMPA receptors. This modulation enhances the receptor's currents, leading to cognitive-stimulating effects. The compound's interaction with AMPA receptors is crucial for understanding its pharmacological potential in treating cognitive disorders .
Biological Activity Overview
Research indicates that (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane exhibits various biological activities:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to interact with nAChRs, particularly the α4β2 subtype. Its affinity for these receptors varies based on structural modifications and substituents on the bicyclic scaffold .
- Enzyme Modulation : Studies suggest that this compound can influence enzyme activities involved in neurotransmission and metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane:
Study 1: Interaction with nAChRs
A study investigated the interaction of bispidine derivatives with nAChRs using radioligand binding assays. The results indicated that certain derivatives exhibited high affinities in the low nanomolar range for the α4β2 subtype:
| Compound | Ki Value (nM) | Selectivity |
|---|---|---|
| Bispidine | 600 | α4β2* |
| N-benzylbispidine | 569.6 | α3β4* |
| N-t-boc-bispidine | 45 | α4β2* |
These findings highlight the potential of bispidine derivatives as selective nAChR ligands with therapeutic implications for cognitive enhancement .
Study 2: Cognitive Enhancement
In behavioral studies on rodent models, bispidine derivatives demonstrated significant improvements in working memory tasks when administered at optimized doses. These effects were attributed to enhanced cholinergic signaling mediated through nAChRs and AMPA receptors .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives?
- Methodological Answer : The synthesis typically involves coupling substituted benzoic acids (e.g., 4-pyridyl or imidazolyl derivatives) with a bicyclic amine scaffold. For example, 4-(pyridin-3-yl)benzoic acid reacts with the N-tboc-protected bicyclic amine in CH₂Cl₂/MeOH under reflux for 12 hours, followed by deprotection using trifluoroacetic acid (TFA) to yield the free base. Subsequent salt formation (e.g., fumaric or citric acid) enhances stability .
- Key Data :
| Substrate | Reaction Time | Solvent System | Yield (%) |
|---|---|---|---|
| 4-(Pyridin-3-yl)benzoic acid | 12 hours | CH₂Cl₂/MeOH | 56% |
| 4-(Imidazol-1-yl)benzoic acid | 12 hours | CH₂Cl₂/MeOH | 58% |
Q. How can researchers validate the purity of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives?
- Methodological Answer : Residual solvent analysis is critical. Gas chromatography-mass spectrometry (GC-MS) with a DV-624 column (30 m × 0.32 mm ID, 1.8 µm film) and helium carrier gas is recommended. Headspace sampling (Agilent 7679A) at 80°C for 30 minutes detects solvents like methanol, dichloromethane, and TFA. Calibration curves for each solvent ensure quantitation accuracy .
Advanced Research Questions
Q. What strategies are used to analyze the subtype selectivity of nicotinic acetylcholine receptors (nAChRs) modulated by this compound?
- Methodological Answer : Competitive binding assays with radiolabeled ligands (e.g., [³H]-epibatidine for α4β2 nAChRs) and electrophysiology in Xenopus oocytes expressing receptor subtypes (α3β4, α7) are standard. Dose-response curves (IC₅₀ values) and molecular docking studies (e.g., AutoDock Vina) correlate steric and electronic effects of substituents (e.g., pyridyl vs. imidazolyl) with receptor affinity .
Q. How can computational modeling predict the conformational stability of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane in solution?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes the bicyclic structure to identify low-energy conformers. Solvent effects (e.g., polarizable continuum model for water) are included. Nuclear Magnetic Resonance (NMR) coupling constants (e.g., J values for axial-equatorial protons) validate computational predictions .
Q. What environmental impact assessment protocols apply to this compound during preclinical development?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Phase 1 : Determine octanol-water partition coefficients (logP) and soil adsorption constants (Koc) to model environmental persistence.
- Phase 2 : Acute toxicity assays using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to assess aquatic risks .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for fumarate salts of derivatives: How to resolve?
- Analysis : Variations (e.g., 149–151°C vs. 175–180°C) may arise from polymorphic forms or solvent traces. Use differential scanning calorimetry (DSC) to confirm thermal transitions and X-ray crystallography to identify crystal packing differences. Reproduce synthesis under inert conditions (N₂ atmosphere) to exclude oxidation artifacts .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
